molecular formula C24H25NO3 B3017699 N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide CAS No. 929504-30-3

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide

Cat. No.: B3017699
CAS No.: 929504-30-3
M. Wt: 375.468
InChI Key: SHOZISKEYOMFPV-UHFFFAOYSA-N
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Description

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with methyl groups at positions 3 and 4-methylbenzoyl at position 2. The cyclohexanecarboxamide moiety is attached to the benzofuran ring at position 3.

Properties

IUPAC Name

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h8-14,18H,3-7H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOZISKEYOMFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group is introduced via a Friedel-Crafts acylation reaction, where the benzofuran core is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Substitution with Cyclohexanecarboxamide: The final step involves the substitution of the benzofuran derivative with cyclohexanecarboxamide. This can be accomplished through a nucleophilic substitution reaction, where the benzofuran derivative is reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Structural Analogues with Modified Benzoyl Substituents

  • N-[2-(4-Methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide (CAS 929514-31-8) Key Difference: The 4-methylbenzoyl group in the target compound is replaced with a 4-methoxybenzoyl group. The molecular formula (C24H25NO4) remains identical except for the methoxy substitution, which increases polarity compared to the methyl group .

Thiourea-Functionalized Cyclohexanecarboxamides

  • N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives (e.g., H2L1–H2L9) Key Difference: Incorporation of a thiourea (-NHC(S)NH-) group instead of the benzofuran-benzoyl system. Impact: Thiourea derivatives exhibit strong metal-chelating properties due to sulfur donors, making them suitable for metal ion separation and catalysis. For example, H2L9 (N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide) forms stable complexes with transition metals, a feature absent in the target compound . Applications: Antifungal, antitumor, and insecticidal activities reported for thiourea derivatives contrast with the undefined bioactivity of the benzofuran-based target compound .

Benzothiophene-Based Analogues

  • 3-Chloro-N-(4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}cyclohexyl)-6-methyl-1-benzothiophene-2-carboxamide (CAS 548787-61-7) Key Difference: Replacement of benzofuran with benzothiophene and addition of chloro substituents. Impact: The sulfur atom in benzothiophene increases lipophilicity and may enhance membrane permeability. Chloro groups contribute to higher molecular weight (531.52 g/mol vs. Applications: Benzothiophene derivatives are often explored in oncology and antiviral research due to their structural rigidity and metabolic stability .

Heterocyclic Variants with Purine or Indazole Moieties

  • N-(9-(2-((tert-butyldimethylsilyl)oxy)ethyl)-6-morpholino-9H-purin-2-yl)cyclohexanecarboxamide Key Difference: A purine core replaces benzofuran, introducing nitrogen-rich heterocyclic complexity. Impact: Purine derivatives are typically involved in nucleotide mimicry, targeting kinases or nucleic acid interactions—a distinct mechanism compared to benzofuran-based compounds .
  • N-[2-(1H-Indazol-4-ylamino)-2-oxoethyl]-1-(4-methoxyphenyl)-N-methylcyclohexanecarboxamide Key Difference: Indazole moiety with a methoxyphenyl group.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Applications
Target Compound Benzofuran 4-Methylbenzoyl, Cyclohexanecarboxamide C24H25NO4 ~391.47 Under investigation
N-(Naphthalen-1-ylcarbamothioyl) derivative Cyclohexanecarboxamide Thiourea, Naphthyl C18H20N2OS 312.43 Metal ion separation
Benzothiophene analogue (CAS 548787-61-7) Benzothiophene Chloro, Methyl C26H24Cl2N2O2S2 531.52 Oncology research
Purine derivative Purine Morpholino, tert-butyldimethylsilyl C25H42N6O2Si 498.80 Kinase inhibition

Biological Activity

N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]cyclohexanecarboxamide is a synthetic compound that belongs to the benzofuran class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C22H25NO3
  • Molecular Weight : 351.44 g/mol
  • Structural Features :
    • A benzofuran core
    • A cyclohexanecarboxamide moiety
    • Methyl and 4-methylbenzoyl substituents

This unique structure contributes to its biological activity, particularly in anticancer and anti-inflammatory contexts.

Anticancer Properties

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, studies on related compounds have shown promising results against various cancer cell lines:

  • Inhibition of Cell Growth : Compounds similar to this compound have demonstrated IC50 values ranging from 0.49 to 68.9 µM against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23 . This suggests a potent ability to inhibit tumor growth.
  • Mechanisms of Action : The mechanisms through which these compounds exert their effects include:
    • Induction of apoptosis in cancer cells
    • Inhibition of angiogenesis by targeting vascular endothelial growth factor receptors (VEGFR) .

Other Pharmacological Activities

Beyond anticancer and anti-inflammatory effects, benzofurans have been associated with various other pharmacological activities:

  • Antioxidant Activity : Many derivatives exhibit strong antioxidant properties, which can help mitigate oxidative stress in cells.
  • Antibacterial Properties : Some studies have highlighted the antibacterial potential of benzofuran derivatives against pathogenic bacteria .

In Vitro Studies

A study focusing on benzofuran derivatives reported their effects on cell cycle progression and apoptosis in NSCLC cell lines. The most active compounds induced significant apoptotic responses, with one derivative showing a 42.05% apoptosis rate in A549 cells compared to a control group .

Structure-Activity Relationship (SAR)

Research into the SAR of benzofurans has revealed that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For instance, the introduction of morpholino groups has been shown to improve cytotoxicity against cancer cells .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerIC50 values between 0.49 - 68.9 µM
Apoptosis InductionUp to 42.05% in A549 cells
Anti-inflammatoryPotential modulation of pathways
AntioxidantStrong antioxidant properties
AntibacterialEffective against pathogenic bacteria

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